
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with the molecular formula C₉H₁₂O₅. It is a derivative of cyclopentane, featuring two ester groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate can be synthesized through several methods. One common route involves the reaction of cyclopentanone with dimethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Produces trans-4-oxocyclopentane-1,2-dicarboxylic acid.
Reduction: Yields dimethyl trans-4-hydroxycyclopentane-1,2-dicarboxylate.
Substitution: Forms various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the ketone and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition in biological systems or catalytic processes in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of substituents.
Dimethyl 4-hydroxycyclopentane-1,2-dicarboxylate: A reduced form with a hydroxyl group instead of a ketone.
Dimethyl 4-aminocyclopentane-1,2-dicarboxylate: A substituted derivative with an amino group.
Uniqueness
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate is unique due to its trans configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its cis isomer or other derivatives.
Eigenschaften
Molekularformel |
C18H24O10 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
dimethyl 4-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/2C9H12O5/c2*1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h2*6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZDCFBEGGPCRVHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(=O)CC1C(=O)OC.COC(=O)C1CC(=O)CC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)
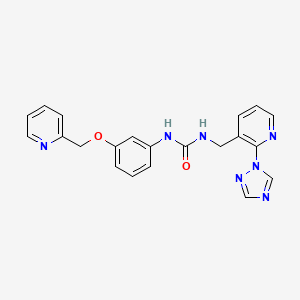




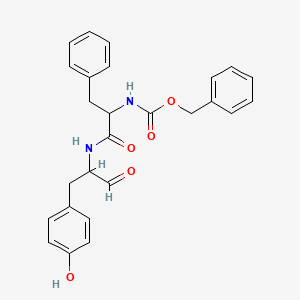

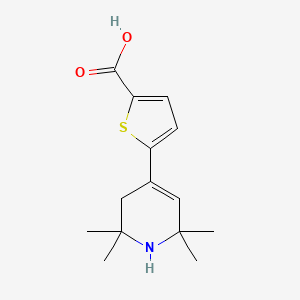
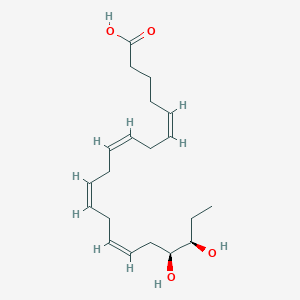
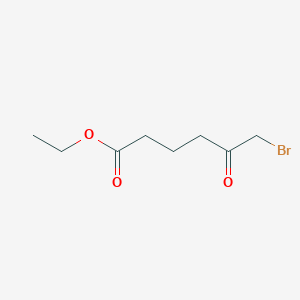
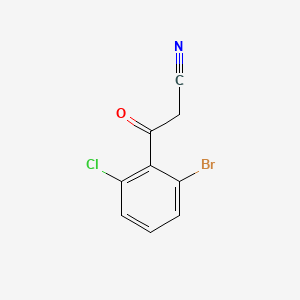
![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)
